molecular formula C3H2ClF3 B13440857 (Z)-1-Chloro-2,3,3-trifluoro-1-propene CAS No. 1263679-68-0

(Z)-1-Chloro-2,3,3-trifluoro-1-propene

Cat. No.: B13440857
CAS No.: 1263679-68-0
M. Wt: 130.49 g/mol
InChI Key: USCSECLOSDIOTA-UPHRSURJSA-N
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Description

(Z)-1-Chloro-2,3,3-trifluoro-1-propene is an organic compound with the molecular formula C3H2ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2,3,3-trifluoro-1-propene typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoropropene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactors. The process involves the continuous feed of 1,1,1-trifluoropropene and chlorine gas into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-Chloro-2,3,3-trifluoro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Formation of 2,3,3-trifluoro-1-propanol.

    Addition: Formation of 1,2-dibromo-2,3,3-trifluoropropane.

    Oxidation: Formation of 2,3,3-trifluoro-1,2-epoxypropane.

Scientific Research Applications

Chemistry: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is used as a building block in organic synthesis. Its unique halogenation pattern makes it a valuable intermediate for the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological research, this compound is studied for its potential use in the development of pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of (Z)-1-Chloro-2,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. In chemical reactions, the compound’s double bond and halogen atoms play crucial roles in its reactivity. The chlorine and fluorine atoms can participate in nucleophilic and electrophilic interactions, respectively, facilitating various chemical transformations.

Comparison with Similar Compounds

    1-Chloro-2,3,3-trifluoro-1-butene: Similar structure but with an additional carbon atom in the backbone.

    1-Bromo-2,3,3-trifluoro-1-propene: Similar structure with bromine instead of chlorine.

    1,1,1-Trifluoro-2-chloropropane: Saturated analog with a single bond instead of a double bond.

Uniqueness: (Z)-1-Chloro-2,3,3-trifluoro-1-propene is unique due to its specific halogenation pattern and the presence of a double bond. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.

Properties

CAS No.

1263679-68-0

Molecular Formula

C3H2ClF3

Molecular Weight

130.49 g/mol

IUPAC Name

(Z)-1-chloro-2,3,3-trifluoroprop-1-ene

InChI

InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1,3H/b2-1-

InChI Key

USCSECLOSDIOTA-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)F)\F)\Cl

Canonical SMILES

C(=C(C(F)F)F)Cl

Origin of Product

United States

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